N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-5-3-6-17(14(13)2)22-20(24)19(23)21-11-16(15-8-10-26-12-15)18-7-4-9-25-18/h3-10,12,16H,11H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQQRMCDEZLOOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CSC=C2)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a 2,3-dimethylphenyl group, a furan ring, and a thiophene moiety. Its molecular formula is C17H20N2O1S, indicating the presence of nitrogen and sulfur in addition to carbon and hydrogen.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with nicotinate-nucleotide adenylyltransferase in Staphylococcus aureus, with an IC50 value of approximately 14.8 µM .
- Receptor Modulation : The structural components (furan and thiophene) may facilitate binding to various receptors, thereby modulating their activity. This interaction can influence signal transduction pathways critical for cellular responses.
Affinity Data
| Target | Affinity (IC50) | Source |
|---|---|---|
| Nicotinate-nucleotide adenylyltransferase (Staphylococcus aureus) | 14.8 µM | BindingDB |
Antimicrobial Activity
In a study focusing on antimicrobial properties, this compound demonstrated significant inhibitory effects against various bacterial strains. The compound's efficacy was compared with standard antibiotics, showcasing its potential as a lead compound for developing new antimicrobial agents.
Cytotoxicity Assays
Cytotoxicity assays conducted on human cancer cell lines revealed that the compound exhibits selective cytotoxicity, particularly against breast cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, which was confirmed by flow cytometry analyses.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Selectivity : The compound shows selective inhibition of bacterial growth without significantly affecting human cell viability at lower concentrations.
- Synergistic Effects : When combined with existing antibiotics, there was an observed synergistic effect that enhanced antimicrobial activity against resistant strains.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Acetamide-Based Agrochemicals ()
Compounds like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide share the 2,3-dimethylphenyl group but differ in backbone (mono-amide vs. diamide) and substituents.
- Key Insight: The dimethylphenyl group in agrochemicals enhances lipophilicity, aiding membrane penetration. The target’s diamide structure may reduce volatility compared to mono-amide pesticides.
Furan-Containing Pharmaceuticals ()
Compounds like N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphinyl]ethyl}-2-nitroacetamide (ranitidine-related) highlight furan’s role in drug design.
- Key Insight : Thiophene’s lower electronegativity compared to furan may alter electronic distribution, affecting binding affinity in biological systems.
Physical Properties
- Melting Point: Compounds with diamide backbones (e.g., : 174–176°C) typically exhibit higher melting points than mono-amides due to increased crystallinity .
- Solubility : The dimethylphenyl group may reduce aqueous solubility compared to polar substituents (e.g., sulfamoyl in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
